molecular formula C9H16O2 B14277202 (6R)-6-tert-Butyloxan-2-one CAS No. 159454-48-5

(6R)-6-tert-Butyloxan-2-one

Cat. No.: B14277202
CAS No.: 159454-48-5
M. Wt: 156.22 g/mol
InChI Key: GTHUUTXARFEPET-SSDOTTSWSA-N
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Description

(6R)-6-tert-Butyloxan-2-one is a chiral lactone characterized by a six-membered oxane ring with a tert-butyl substituent at the 6R position (Figure 1). Its stereochemistry is critical to its physicochemical and biological properties. The tert-butyl group confers steric bulk and enhanced lipophilicity compared to linear alkyl substituents, which may influence its stability and reactivity in synthetic or biological systems .

Properties

CAS No.

159454-48-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(6R)-6-tert-butyloxan-2-one

InChI

InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6-8(10)11-7/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

GTHUUTXARFEPET-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CCCC(=O)O1

Canonical SMILES

CC(C)(C)C1CCCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-tert-Butyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a tert-butyl-substituted hydroxy acid with an acid catalyst can lead to the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-tert-Butyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted lactones depending on the reagent used.

Scientific Research Applications

(6R)-6-tert-Butyloxan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.

    Industry: Used in the production of fine chemicals and as a building block for polymers.

Mechanism of Action

The mechanism by which (6R)-6-tert-Butyloxan-2-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate that undergoes transformation by the enzyme. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared below with structurally related oxan-2-one derivatives, focusing on substituent effects and stereochemistry.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
(6R)-6-tert-Butyloxan-2-one tert-Butyl (6R) C₉H₁₆O₂ 156.22 High steric hindrance, chiral center, moderate lipophilicity
6-pentyloxan-2-one Pentyl (6) C₁₀H₁₈O₂ 170.25 Linear alkyl chain, increased lipophilicity, reduced steric bulk compared to tert-butyl
Pseudotremulane A Multiple substituents Varies ~300–400 Complex sesquiterpenoid with defined stereocenters; ECD-determined 3R,6R,7R,9S configuration
Oxadiazine derivatives Oxadiazine scaffold Varies ~200–300 Structurally distinct but shares ring-opening reactivity; enzymatic inhibition potential

Stereochemical and Spectroscopic Comparisons

  • Stereochemical Influence: The 6R configuration in this compound distinguishes it from diastereomers (e.g., 6S analogs). Studies on sesquiterpenoids like pseudotremulane A (3R,6R,7R,9S) demonstrate that stereochemistry directly impacts ECD spectra, with specific Cotton effects correlating to R/S configurations . For example, a negative Cotton effect at 230 nm in ECD spectra is linked to the spatial arrangement of ester carbonyl and oxymethene groups in R-configured compounds .
  • Substituent Effects: The tert-butyl group increases steric hindrance compared to linear chains (e.g., pentyl in 6-pentyloxan-2-one).

Physicochemical Properties

  • Lipophilicity : The tert-butyl group enhances lipophilicity (predicted logP ~2.5) compared to methyl-substituted lactones (logP ~1.2) but less than linear pentyl chains (logP ~2.8) due to branching .
  • Reactivity : The electron-withdrawing lactone carbonyl may facilitate nucleophilic attacks, but steric shielding by the tert-butyl group could slow such reactions compared to less hindered analogs.

Research Findings and Implications

  • Synthetic Applications : The tert-butyl group is often utilized to stabilize intermediates in multi-step syntheses, as seen in silane-protected intermediates (e.g., compound 6 in ) .
  • The stereochemistry of similar lactones (e.g., pseudotremulanes) also correlates with antimicrobial or anti-inflammatory activities .

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